Cas no 925672-86-2 (1,7-Dibromoisoquinolin-3-amine)

1,7-Dibromoisoquinolin-3-amine is a brominated isoquinoline derivative characterized by its two bromine substituents at the 1 and 7 positions and an amine group at the 3 position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its dibromo substitution pattern enhances reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling efficient derivatization. The amine group further expands its utility by facilitating additional functionalization or coordination chemistry applications. The compound's well-defined structure and stability make it a valuable building block for researchers developing complex heterocyclic systems.
1,7-Dibromoisoquinolin-3-amine structure
925672-86-2 structure
Product Name:1,7-Dibromoisoquinolin-3-amine
CAS No:925672-86-2
MF:C9H6Br2N2
MW:301.965340137482
MDL:MFCD09999217
CID:1081296
PubChem ID:71748361
Update Time:2025-11-02

1,7-Dibromoisoquinolin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1,7-Dibromoisoquinolin-3-amine
    • 1,7-Dibromo-3-isoquinolinamine
    • FT-0767663
    • D74438
    • DTXSID40857479
    • 925672-86-2
    • MFCD09999217
    • CS-0082147
    • AB90039
    • DB-079348
    • 3-Isoquinolinamine, 1,7-dibromo-
    • MDL: MFCD09999217
    • Inchi: 1S/C9H6Br2N2/c10-6-2-1-5-3-8(12)13-9(11)7(5)4-6/h1-4H,(H2,12,13)
    • InChI Key: YPMHWINOTYQHHO-UHFFFAOYSA-N
    • SMILES: BrC1C2C=C(C=CC=2C=C(N)N=1)Br

Computed Properties

  • Exact Mass: 299.89000
  • Monoisotopic Mass: 299.88977g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • PSA: 38.91000
  • LogP: 3.92320

1,7-Dibromoisoquinolin-3-amine Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1,7-Dibromoisoquinolin-3-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:925672-86-2)1,7-Dibromoisoquinolin-3-amine
Order Number:A1064797
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:30
Price ($):247.0/478.0
Email:sales@amadischem.com

Additional information on 1,7-Dibromoisoquinolin-3-amine

1,7-Dibromoisoquinolin-3-amine (CAS No. 925672-86-2): A Versatile Building Block in Organic Synthesis and Pharmaceutical Research

1,7-Dibromoisoquinolin-3-amine (CAS No. 925672-86-2) is a highly valuable heterocyclic compound that has gained significant attention in recent years due to its unique structural features and broad applications in medicinal chemistry and material science. As a brominated isoquinoline derivative, this compound serves as a crucial intermediate for the synthesis of various biologically active molecules and functional materials.

The molecular structure of 1,7-dibromoisoquinolin-3-amine features two bromine atoms at positions 1 and 7 of the isoquinoline ring system, along with an amino group at position 3. This specific substitution pattern makes it an excellent building block for organic synthesis, particularly in the development of novel pharmaceutical compounds. Researchers have been increasingly interested in this compound due to its potential applications in drug discovery, especially in the design of kinase inhibitors and antimicrobial agents.

Recent studies have highlighted the importance of isoquinoline derivatives in addressing current healthcare challenges. With the growing concern about antibiotic resistance and the need for new therapeutic agents, 1,7-dibromoisoquinolin-3-amine has emerged as a key intermediate for developing next-generation antimicrobial compounds. Its structural flexibility allows for various modifications that can enhance biological activity and improve drug-like properties.

In material science, 1,7-dibromoisoquinolin-3-amine has shown promise in the development of organic electronic materials. The compound's conjugated system and the presence of bromine atoms make it suitable for cross-coupling reactions, which are fundamental in creating advanced materials for optoelectronic applications. This aligns with current trends in sustainable technology and green chemistry, where researchers are seeking more efficient ways to produce functional materials.

The synthesis of 1,7-dibromoisoquinolin-3-amine typically involves bromination reactions of appropriate isoquinoline precursors. Modern synthetic approaches focus on improving yield and purity while minimizing environmental impact, reflecting the pharmaceutical industry's shift toward greener chemistry practices. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize this compound and ensure its quality for research applications.

From a commercial perspective, the demand for high-purity 1,7-dibromoisoquinolin-3-amine has been steadily increasing. Pharmaceutical companies and research institutions require this compound for various drug development programs, particularly in oncology and infectious disease research. The market for such specialized intermediates is expected to grow significantly in the coming years, driven by advancements in targeted therapy and personalized medicine.

Storage and handling of 1,7-dibromoisoquinolin-3-amine require standard laboratory precautions. While not classified as highly hazardous, proper storage conditions (typically cool and dry environments) are recommended to maintain stability. Researchers should consult the material safety data sheet (MSDS) for specific handling instructions and safety information.

Recent publications have demonstrated innovative applications of 1,7-dibromoisoquinolin-3-amine derivatives in various fields. Some studies have explored their potential as fluorescent probes for biological imaging, while others have investigated their use in metal-organic frameworks (MOFs) for catalytic applications. These diverse applications highlight the compound's versatility and importance in contemporary research.

For researchers working with 1,7-dibromoisoquinolin-3-amine, several key considerations should be noted. The compound's reactivity makes it particularly useful for palladium-catalyzed coupling reactions, which are widely employed in medicinal chemistry. Additionally, the amino group at position 3 provides an excellent handle for further functionalization, allowing for the creation of diverse molecular architectures.

Quality control is paramount when working with 1,7-dibromoisoquinolin-3-amine in pharmaceutical applications. Impurities can significantly affect downstream reactions and biological activity. Reputable suppliers typically provide certificates of analysis detailing purity levels and impurity profiles, which are crucial for ensuring reproducible results in research and development.

The future outlook for 1,7-dibromoisoquinolin-3-amine appears promising, with ongoing research exploring new synthetic methodologies and applications. As the pharmaceutical industry continues to focus on targeted therapies and combination treatments, the demand for specialized intermediates like this compound is likely to increase. Furthermore, advancements in synthetic biology and computational chemistry may open new avenues for its utilization in drug design.

In conclusion, 1,7-dibromoisoquinolin-3-amine (CAS No. 925672-86-2) represents an important tool in modern chemical research. Its unique structural features and versatile reactivity make it valuable for both pharmaceutical development and materials science. As research continues to uncover new applications for isoquinoline-based compounds, this particular derivative is poised to play an increasingly significant role in addressing current scientific challenges and driving innovation across multiple disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:925672-86-2)1,7-Dibromoisoquinolin-3-amine
A1064797
Purity:99%/99%
Quantity:250mg/1g
Price ($):247.0/478.0
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